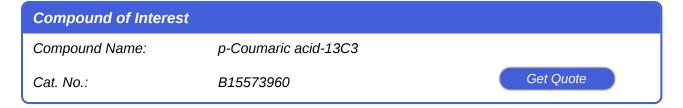


p-Coumaric Acid-13C3: A Technical Guide for Researchers

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid naturally found in a wide variety of plants, is a key intermediate in the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites, including flavonoids, stilbenes, and lignans, many of which exhibit significant pharmacological properties. The isotopically labeled form, **p-Coumaric acid-13C3**, in which three carbon atoms in the propenoic acid side chain are replaced with the stable isotope carbon-13, serves as an invaluable tool in metabolic research. Its use as an internal standard in quantitative mass spectrometry and as a tracer in metabolic flux analysis (MFA) allows for precise and accurate measurements of metabolic pathways, providing deep insights into cellular biochemistry and disease states. This technical guide provides a comprehensive overview of **p-Coumaric acid-13C3**, including its chemical properties, synthesis, applications, and detailed experimental protocols.

Chemical and Physical Properties

p-Coumaric acid-13C3 is a stable, non-radioactive isotopologue of p-coumaric acid. The introduction of three 13C atoms results in a mass shift of +3 Da compared to the unlabeled compound, which is readily detectable by mass spectrometry.



Property	Value	Reference
Chemical Formula	С6 ¹³ С3Н8О3	[1]
Molecular Weight	167.14 g/mol	[2]
CAS Number	1261170-80-2	[2]
Appearance	Solid	[2]
Melting Point	214 °C (decomposes)	[2]
Isotopic Purity	≥99 atom % ¹³ C	[2]
Chemical Purity	≥99%	[2]
Storage Temperature	-20°C	[2]
SMILES	OINVALID-LINK=O	[2]
InChI Key	NGSWKAQJJWESNS- FJXVDKIJSA-N	[2]

Synthesis of p-Coumaric Acid-13C3

The synthesis of 13C-labeled p-coumaric acid can be achieved through various chemical routes. One established method involves the Knoevenagel condensation of a 13C-labeled precursor with a suitable benzaldehyde derivative. A detailed protocol for the synthesis of uniformly ring-labeled [U-ring-13C]-p-coumaric acid, which can be adapted for side-chain labeling, is described below.

Experimental Protocol: Synthesis of Uniformly Ring-Labeled [U-ring-13C]-p-Coumaric Acid[3]

This protocol describes the synthesis of uniformly ring-labeled p-coumaric acid from [U-ring-13C]-phenol.

Materials:

• [U-ring-13C]-phenol



- p-hydroxybenzaldehyde
- Other reagents and solvents as required for Knoevenagel condensation.

Procedure:

- Synthesis of [U-ring-13C]-p-hydroxybenzaldehyde: The synthesis of the intermediate, [U-ring-13C]-p-hydroxybenzaldehyde, is the initial step. This is achieved from [U-ring-13C]-phenol through established chemical transformations.
- Knoevenagel Condensation: [U-ring-13C]-p-hydroxybenzaldehyde is then reacted with a suitable active methylene compound, such as malonic acid, in the presence of a base (e.g., pyridine and piperidine) to yield [U-ring-13C]-p-coumaric acid.
- Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Note: The synthesis of **p-Coumaric acid-13C3** specifically labeled in the propenoic acid side chain would involve the use of 13C-labeled malonic acid or a similar precursor in the Knoevenagel condensation step with unlabeled p-hydroxybenzaldehyde.

Applications in Research

p-Coumaric acid-13C3 is a powerful tool in various research applications, primarily in the fields of metabolomics and drug development.

- Metabolic Flux Analysis (MFA): As a stable isotope tracer, p-Coumaric acid-13C3 can be introduced into biological systems to trace the flow of carbon atoms through metabolic pathways. By analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR, researchers can quantify the rates (fluxes) of metabolic reactions. This is crucial for understanding cellular metabolism in normal and diseased states.
- Quantitative Mass Spectrometry: p-Coumaric acid-13C3 serves as an ideal internal standard for the accurate quantification of unlabeled p-coumaric acid in biological samples.
 Because it has nearly identical chemical and physical properties to the analyte, it can correct for variations in sample preparation, chromatographic separation, and ionization efficiency, leading to highly accurate and precise measurements.



• Studying Signaling Pathways: By tracing the metabolism of p-coumaric acid, researchers can investigate its role in modulating various signaling pathways, such as those involved in inflammation and cellular stress responses.

Experimental Protocols Metabolic Labeling of Cultured Cells with p-Coumaric Acid-13C3

This protocol provides a general workflow for a metabolic labeling experiment in cultured mammalian cells.

Materials:

- Cultured mammalian cells (e.g., RAW264.7 macrophages)
- Standard cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- p-Coumaric acid-13C3
- Phosphate-buffered saline (PBS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)

Procedure:

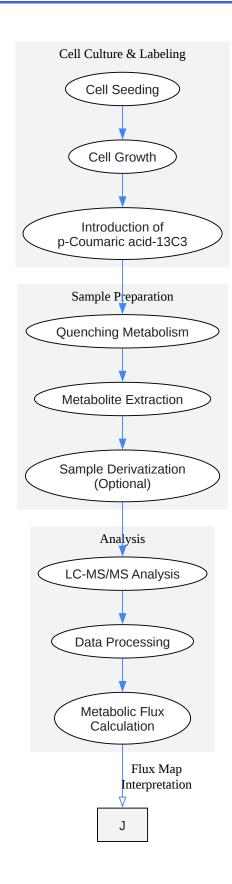
- Cell Culture: Culture the cells in standard medium until they reach the desired confluency.
- Labeling: Replace the standard medium with a medium containing a known concentration of p-Coumaric acid-13C3. The concentration and labeling time should be optimized based on the specific cell line and experimental goals.



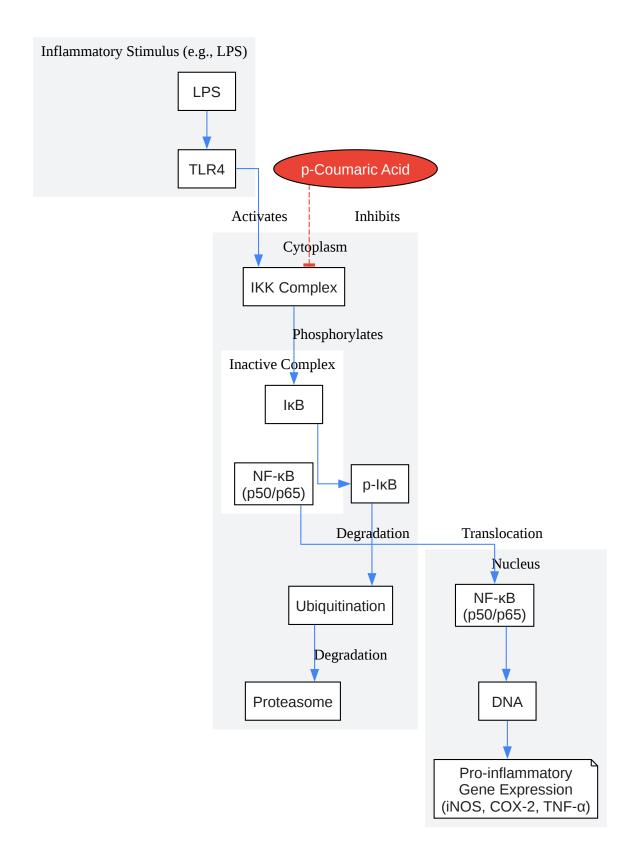
- Metabolite Extraction:
 - Wash the cells with ice-cold PBS to remove any remaining labeling medium.
 - Quench metabolism by adding ice-cold 80% methanol.
 - Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
 - Lyse the cells by sonication or freeze-thaw cycles.
 - Centrifuge the cell lysate to pellet cellular debris.
 - Collect the supernatant containing the metabolites.
- Sample Preparation for LC-MS/MS Analysis:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
- LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the incorporation of 13C into downstream metabolites.

Experimental Workflow for Metabolic Flux Analysis

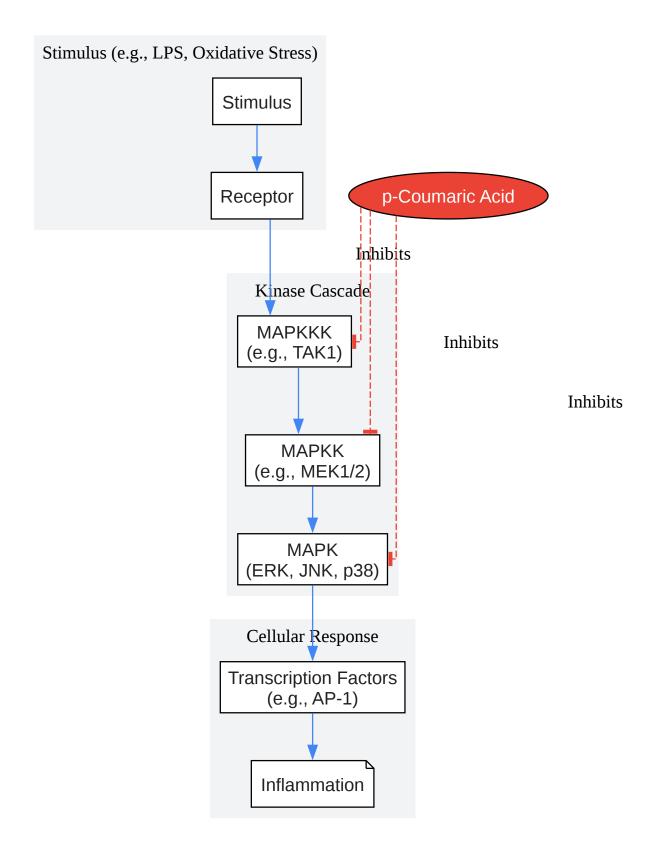




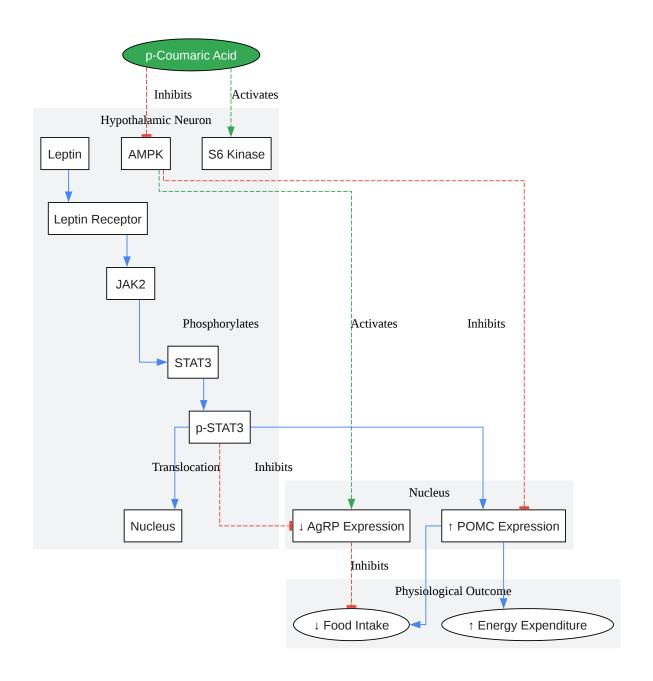












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References

- 1. p-Coumaric Acid Enhances Hypothalamic Leptin Signaling and Glucose Homeostasis in Mice via Differential Effects on AMPK Activation | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. researchgate.net [researchgate.net]
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